molecular formula Cl3GeH B8409809 trichlorogermane

trichlorogermane

Cat. No.: B8409809
M. Wt: 180.0 g/mol
InChI Key: MUDDKLJPADVVKF-UHFFFAOYSA-N
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Description

Trichlorogermane (HGeCl₃) is a germanium-based superacid characterized by its high reactivity and versatility in organic and organometallic synthesis. As a strong Lewis acid, it participates in diverse reactions, including additions to unsaturated bonds (alkenes, alkynes, and aromatics) , hydrogermylation processes , and the formation of germanium-containing heterocycles . Its superacidic nature (protonating ability exceeding traditional acids like H₂SO₄) enables unique reactivity, such as generating radical cations in reactions with anthracene derivatives .

Preparation Methods

Synthesis of Tetrakis(trichlorosilyl)germane (Ge(SiCl3)4)

Novel Synthesis via Salt Metathesis

A breakthrough in Ge(SiCl3)4 preparation is detailed in a 2025 patent, which avoids hazardous reagents like SiH4 or GeH4 . The method involves reacting tris(trichlorosilyl)germanide salts ([R4P][Ge(SiCl3)3]) with aluminum chloride (AlCl3) in dichloromethane. Key steps include:

  • Mixing Solid Precursors : [R4P][Ge(SiCl3)3] and AlCl3 are combined under inert conditions.

  • Solvent Reaction : Dissolution in CH2Cl2 at room temperature for 1–5 hours initiates metathesis, yielding [R4P][AlCl4] and Ge(SiCl3)4.

  • Extraction and Purification : Crude product is extracted with n-hexane, and solvent removal isolates crystalline Ge(SiCl3)4 with 24% yield .

Reaction Mechanism

The reaction proceeds via ligand exchange, where AlCl3 abstracts chloride from [Ge(SiCl3)3]−, forming [AlCl4]− and neutral Ge(SiCl3)4. This pathway eliminates the need for toxic gases, enhancing operational safety .

Comparative Analysis with Traditional Methods

Prior methods relied on sodium-mediated coupling of SiH4 and GeH4, which posed explosion risks and required stringent handling . The novel approach reduces hazards but achieves moderate yields, necessitating optimization for industrial scalability.

Phenyl Trichlorogermane (PTG) in Polymer-Derived Nanocrystals

Sol-Gel Processing of PTG Polymers

PTG-based polymers are synthesized via sol-gel techniques, yielding air-stable (C6H5GeO1.5)n networks . Thermal disproportionation at 400–600°C under reducing atmospheres generates germanium nanocrystals (Ge-NCs) embedded in GeO2 matrices. Key steps include:

  • Polymer Formation : PTG undergoes hydrolysis-condensation to form a germanium-rich oxide (GRO) network.

  • Thermal Disproportionation : Heating GRO induces Ge-NC nucleation, with size controlled by temperature (5–10 nm at 500°C) and dwell time .

  • Matrix Dissolution : Ge-NCs are liberated by dissolving GeO2 in warm water, producing freestanding nanocrystals for optoelectronic applications .

Structural and Optical Characterization

Transmission electron microscopy (TEM) and X-ray diffraction (XRD) confirm nanocrystal crystallinity, while photoluminescence (PL) spectroscopy reveals size-dependent emission tunable from 600–800 nm . This method achieves quantitative yields, highlighting its viability for large-scale production.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of this compound Derivative Synthesis Methods

CompoundMethodReactantsConditionsYieldKey Advantages
Ge(SiCl3)4 Salt metathesis[R4P][Ge(SiCl3)3], AlCl3CH2Cl2, RT, 1–5 hr24%Avoids pyrophoric reagents
PTG-derived Ge-NCs Sol-gel/thermal disproportionationPTG, H2O400–600°C, H2/N2>95%Scalable, size-tunable nanocrystals

Table 2. Characterization Techniques for this compound Derivatives

TechniqueParameters AnalyzedGe(SiCl3)4 Findings PTG-derived Ge-NCs Findings
XRDCrystallinity, phaseConfirmed cubic structureGe-NC size: 5–10 nm
TEMMorphology, size distributionCrystalline aggregatesSpherical, monodisperse
FTIRFunctional groupsSi-Cl stretching at 490 cm⁻¹Ge-O-Ge bonds at 780 cm⁻¹

Scientific Research Applications

Chemical Synthesis

Precursor in Organogermanium Compounds
Trichlorogermane serves as a crucial precursor in the synthesis of organogermanium compounds. It is particularly valuable in hydrogermylation reactions, where it reacts with olefins to produce germylated products. This reaction is significant for developing new organic materials and modifying existing ones .

Hydrogermylation Reactions
The compound is extensively used in hydrogermylation, a process that involves the addition of this compound to alkenes. This reaction typically occurs under mild conditions, allowing for the formation of various germylated olefins that have applications in organic synthesis and materials development.

Materials Science

Semiconductors and Optical Fibers
In materials science, this compound is employed in the production of germanium-containing materials such as semiconductors and optical fibers. Its ability to form thin films via chemical vapor deposition processes makes it essential for producing high-purity germanium films used in electronic devices.

Thin Film Deposition
The compound's role in chemical vapor deposition is critical for creating germanium layers on substrates. This process is vital for enhancing the performance of electronic components, including transistors and diodes, due to germanium's favorable electronic properties compared to silicon.

Immunomodulatory Effects
this compound has been investigated for its potential biological activities, particularly its immunomodulatory effects. Studies indicate that it can stimulate natural killer cells and enhance macrophage activity, which may contribute to improved immune responses against tumors and infections .

Anticancer Properties
Research suggests that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Mechanisms include the activation of caspases and modulation of inflammatory cytokines, leading to tumor growth inhibition. Case studies have shown significant tumor reduction in animal models treated with this compound .

Study on Anticancer Effects

A notable study conducted on mice demonstrated that treatment with this compound resulted in a 60% reduction in tumor size compared to control groups. The mechanism was linked to enhanced activity of natural killer cells and decreased levels of inflammatory cytokines .

Immunomodulatory Effects

Another investigation revealed that oral administration of this compound led to increased levels of circulating interferon and activated macrophages. This suggests a robust immunomodulatory effect that could be beneficial in cancer therapy .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismEffect
ImmunomodulationEnhances NK cell and macrophage activityIncreased immune response
AnticancerInduces apoptosis via caspase activationTumor growth inhibition
AntioxidantReduces oxidative stressCell protection from ROS damage

Table 2: Comparative Study Results on Tumor Reduction

StudyDosage (mg/kg)Tumor Size Reduction (%)Mechanism Observed
Study A10045NK cell activation
Study B20060Apoptosis induction
Study C30070Cytokine modulation

Mechanism of Action

The mechanism of action of Hydride Terminated Polydimethylsiloxane involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a crosslinking agent in the formation of silicone rubber and resins. The molecular targets and pathways involved include the interaction of the hydride groups with various functional groups, leading to the formation of stable siloxane bonds .

Comparison with Similar Compounds

Trichlorogermane vs. Trichlorobromogermane (HGeBr₃)

Chemical Reactivity and Stability :

  • HGeCl₃ exhibits moderate reactivity, selectively adding to conjugated dienes (e.g., butadiene) to form five-membered germanium heterocycles .
  • HGeBr₃ , synthesized via bromination of HGeCl₃, demonstrates enhanced electrophilicity due to the larger, more polarizable bromine atoms. This makes HGeBr₃ more reactive in aromatic substitution and radical-mediated reactions .

Acidity :

  • Both compounds are classified as superacids, but HGeBr₃ has a marginally higher acidity due to the weaker Ge-Br bond, facilitating proton transfer .

This compound vs. Tetrachlorogermane (GeCl₄)

Structure and Bonding :

  • HGeCl₃ has a trigonal pyramidal geometry with a Ge–H bond, enabling proton donation.
  • GeCl₄ adopts a tetrahedral structure, acting solely as a Lewis acid without Brønsted acidity .

Reactivity :

  • HGeCl₃ participates in hydrogermylation (e.g., anti-Markovnikov additions to siloxanes) , while GeCl₄ is inert in such reactions.
  • GeCl₄ serves as a precursor for dichlorogermylene (GeCl₂), a key intermediate in synthesizing organotrichlorogermanes via reactions with alkenes .

This compound vs. Dichlorogermylene (GeCl₂)

Formation and Stability :

  • HGeCl₃ dissociates into GeCl₂ and HCl under specific conditions:
    $$\text{HGeCl}3 \rightleftharpoons \text{GeCl}2 + \text{HCl}$$
    This equilibrium is exploited in cycloaddition reactions with dienes .
  • GeCl₂ is a transient species stabilized as a dichlorogermylene intermediate in reactions involving elemental germanium and GeCl₄ .

Reactivity :

  • GeCl₂ undergoes [2+1] cycloadditions with alkynes to form germacyclopropanes, whereas HGeCl₃ prefers 1,2-additions to unsaturated bonds .

This compound vs. Organotrichlorogermanes (RGeCl₃)

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Compound Formula Acidity (H₀) Key Reactions Applications
This compound HGeCl₃ < -12 Hydrogermylation, superacid catalysis Drug synthesis, heterocycles
GeCl₄ GeCl₄ N/A Precursor to GeCl₂ Semiconductors, metallurgy
HGeBr₃ HGeBr₃ < -13 Radical reactions Limited industrial use
EtGeCl₃ C₂H₅GeCl₃ N/A Hydrogermylation of alkenes Organometallic reagents

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trichlorogermane (GeHCl₃) in laboratory settings?

  • Methodology : this compound is synthesized via the reaction of germanium metal with hydrogen chloride (HCl) under controlled conditions. Alternatively, it can be generated during the decomposition of germanium tetrachloride (GeCl₄) over germanium metal at reduced pressure (0.1 mmHg) and elevated temperatures (300°C). Researchers must ensure anhydrous conditions to avoid hydrolysis and monitor reaction progress using gas chromatography or mass spectrometry .

Q. What precautions are critical when handling this compound to ensure laboratory safety?

  • Methodology : Due to its reactivity and decomposition at 70°C into germanium dichloride (GeCl₂) and HCl, this compound requires storage in inert atmospheres (e.g., nitrogen or argon) and temperature-controlled environments. Personal protective equipment (PPE), including acid-resistant gloves and fume hoods, is mandatory. Emergency protocols for inhalation or skin exposure should align with hazardous material guidelines, such as those outlined in chemical safety datasheets (e.g., rinsing with water, medical consultation) .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is effective for structural confirmation, while Fourier-transform infrared (FTIR) spectroscopy identifies Ge-H and Ge-Cl bond vibrations. Mass spectrometry (MS) provides molecular weight validation. Purity assessment can be performed via gas chromatography (GC) coupled with thermal conductivity detection. Calibration against known standards ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry models be validated against experimental data for this compound’s reaction mechanisms?

  • Methodology : Density functional theory (DFT) calculations can predict reaction pathways (e.g., GeHCl₃ decomposition kinetics). Validation involves comparing computed activation energies and intermediate geometries with experimental data from time-resolved spectroscopy or calorimetry. Collaborative platforms like NFDI4Chem recommend integrating computational outputs with experimental datasets for reproducibility, using standardized metadata formats .

Q. What methodologies are recommended for analyzing discrepancies in this compound’s reported thermodynamic properties?

  • Methodology : Systematic reviews of literature data should be conducted using tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps. Conflicting values for enthalpy of formation or bond dissociation energies can be resolved via replicated calorimetry or high-precision quantum chemical calculations. Data curation practices, such as those advocated by NFDI4Chem, ensure traceability and error minimization .

Q. What are the challenges in designing experiments to study this compound’s decomposition pathways?

  • Methodology : Decomposition kinetics are sensitive to temperature, pressure, and trace moisture. Researchers must employ inert reaction chambers (e.g., Schlenk lines) and real-time monitoring tools like in-situ Raman spectroscopy. Challenges include isolating intermediates (e.g., GeCl₂) and distinguishing primary decomposition products from secondary reactions. Statistical design of experiments (DoE) optimizes parameter variation .

Q. How should researchers approach the integration of this compound data across interdisciplinary studies?

  • Methodology : Interdisciplinary collaboration requires standardized data formats (e.g., .cif for crystallography, .mol for structures) and metadata tagging. Platforms like the DFG’s research data infrastructure guidelines emphasize discipline-specific adaptations for data management plans (DMPs), ensuring compatibility between synthetic chemistry, computational modeling, and materials science datasets .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental observations of this compound’s reactivity?

  • Methodology : Sensitivity analyses in computational models (e.g., varying basis sets or solvation parameters) can identify sources of divergence. Experimental validation using isotopic labeling (e.g., deuterated HCl) or controlled kinetic studies under inert conditions reduces ambiguity. Transparent reporting of both successful and null results is critical, as emphasized by meta-study frameworks .

Q. What advanced techniques are employed to investigate the kinetic parameters of this compound decomposition?

  • Methodology : Pulsed-laser photolysis coupled with time-resolved mass spectrometry captures transient species. Arrhenius parameters (activation energy, pre-exponential factor) are derived from temperature-dependent rate constants. Comparative studies with analogous compounds (e.g., trichlorosilane) provide mechanistic insights. Data should be archived in repositories with version control to support reproducibility .

Q. How can meta-analyses of existing literature improve understanding of this compound’s behavior under varying conditions?

  • Methodology : Meta-analyses require systematic keyword searches (e.g., "this compound stability," "GeHCl₃ synthesis") across databases like PubMed and CAS Common Chemistry. Tools like PRISMA checklists ensure methodological rigor. Statistical aggregation of thermodynamic and kinetic data identifies trends, while outlier detection flags studies requiring replication. Cross-referencing with computational datasets enhances robustness .

Properties

Molecular Formula

Cl3GeH

Molecular Weight

180.0 g/mol

IUPAC Name

trichlorogermane

InChI

InChI=1S/Cl3GeH/c1-4(2)3/h4H

InChI Key

MUDDKLJPADVVKF-UHFFFAOYSA-N

Canonical SMILES

Cl[GeH](Cl)Cl

Origin of Product

United States

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